2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
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Overview
Description
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid typically involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets. For example, as an anticonvulsant, the compound acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This modulation enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure activity . Additionally, the compound inhibits carbonic anhydrase II, which plays a role in regulating pH and ion balance in the brain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid include other quinazolinone derivatives such as:
- 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
- 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid
- 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activity. The propanoic acid moiety contributes to its unique pharmacokinetic properties, making it a more effective anticonvulsant compared to its analogs .
Properties
CAS No. |
82603-65-4 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)12-11(13)17/h2-6H,1H3,(H,12,17)(H,15,16) |
InChI Key |
YJYPPYZFHRALHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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